

An In-depth Technical Guide to the Synthesis and Chemical Properties of Imidaprilat

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Compound of Interest

Compound Name: *Imidaprilat*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of **Imidaprilat**, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Introduction

Imidaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[1][2] By inhibiting ACE, **Imidaprilat** prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[3] It is the active diacid metabolite of the prodrug Imidapril, which is hydrolyzed in the liver to its active form.[2][3] Understanding the synthesis and chemical characteristics of **Imidaprilat** is fundamental for its study and the development of related pharmaceutical compounds.

Chemical Properties of Imidaprilat

Imidaprilat is a dipeptide derivative belonging to the class of imidazolidines.[2] Its chemical structure and properties are summarized below.

Property	Value	Reference
IUPAC Name	(4S)-3-[(2S)-2-[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid	[2]
Molecular Formula	C ₁₈ H ₂₃ N ₃ O ₆	[2]
Molecular Weight	377.4 g/mol	[2]
CAS Number	89371-44-8	[2]
Melting Point	239-241 °C (decomposition)	[4]
pKa (Predicted)	pKa (Strongest Acidic): 3.49, pKa (Strongest Basic): 5.22	[5]
Solubility	Data not readily available in provided search results. General solubility of related compounds suggests it would be slightly soluble in water and more soluble in organic solvents like DMSO and ethanol.	[6][7][8]

Synthesis of Imidaprilat

The synthesis of **Imidaprilat** is a multi-step process that typically involves the synthesis of its prodrug, Imidapril, followed by a final hydrolysis step.

A common route for the synthesis of Imidapril involves the preparation of a key intermediate, (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester.[9] This can be achieved through a series of reactions starting from N-benzyloxycarbonyl-L-asparagine, which undergoes cyclization, esterification, methylation, and a deprotection step.[10][11]

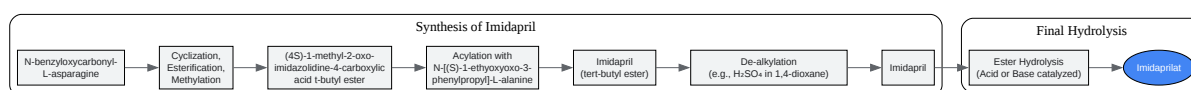
An alternative method for a de-esterification step in the synthesis of Imidapril hydrochloride involves using concentrated sulfuric acid in 1,4-dioxane, which has been reported to yield a

more stable product compared to methods using dry hydrogen chloride gas.[10][11]

Imidaprilat is formed by the hydrolysis of the ethyl ester group of Imidapril.[2] While this conversion occurs in vivo in the liver, a detailed experimental protocol for an in vitro chemical hydrolysis is not extensively documented in the provided search results. Conceptually, this transformation can be achieved through standard ester hydrolysis procedures, such as treatment with an acid or base.

Conceptual Experimental Protocol for Hydrolysis of Imidapril to **Imidaprilat**:

- **Reaction:** Imidapril is dissolved in a suitable solvent mixture, such as aqueous alcohol or a mixture of water and a water-miscible organic solvent.
- **Reagents:** An acid catalyst (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) is added to the solution.
- **Conditions:** The reaction mixture is typically stirred at room temperature or heated to accelerate the hydrolysis. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up and Purification:** Once the reaction is complete, the mixture is neutralized. The product, **Imidaprilat**, can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration. Further purification can be achieved by recrystallization or chromatographic techniques.

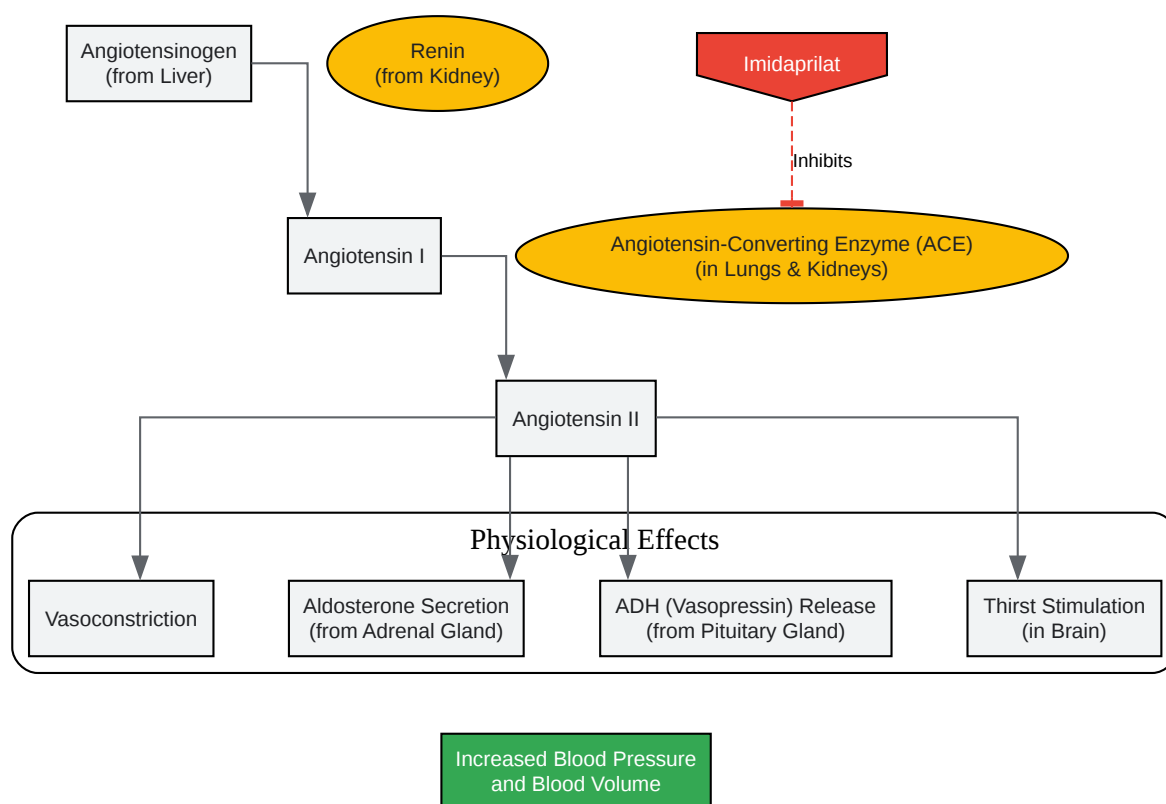


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Caption: A generalized workflow for the synthesis of **Imidaprilat** from N-benzyloxycarbonyl-L-asparagine.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Imidaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation.[1][12][13][14]



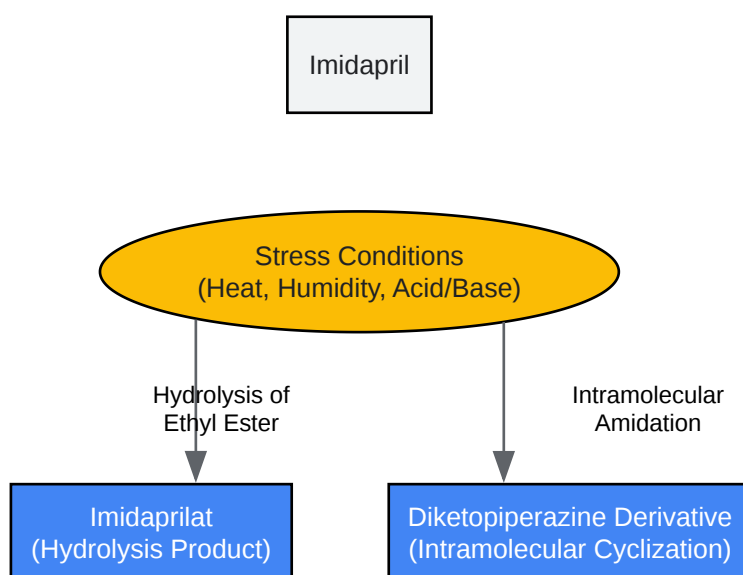
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Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of **Imidaprilat** on ACE.

Stability and Degradation

The stability of Imidapril and its degradation to **Imidaprilat** has been a subject of study. Imidapril hydrochloride in solid form can degrade, particularly under conditions of elevated temperature and humidity.[15][16]

The degradation of Imidapril hydrochloride primarily yields two products: **Imidaprilat** and a diketopiperazine derivative.[15] This degradation has been observed to follow an autocatalytic reaction model.[16]



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Caption: Degradation pathway of Imidapril under stress conditions.

- Imidapril hydrochloride should be stored at -20°C in a tightly sealed container, protected from moisture and light to maintain its stability.[17]
- Aqueous solutions of Imidapril are not recommended for storage for more than one day due to hydrolysis to **Imidaprilat**. [18]
- For long-term storage, solid Imidapril hydrochloride is stable for at least four years when stored at -20°C.[18]

Analytical Methodologies

Several analytical methods have been developed and validated for the quantification of Imidapril and its metabolite, **Imidaprilat**, in bulk forms, pharmaceutical formulations, and biological matrices.

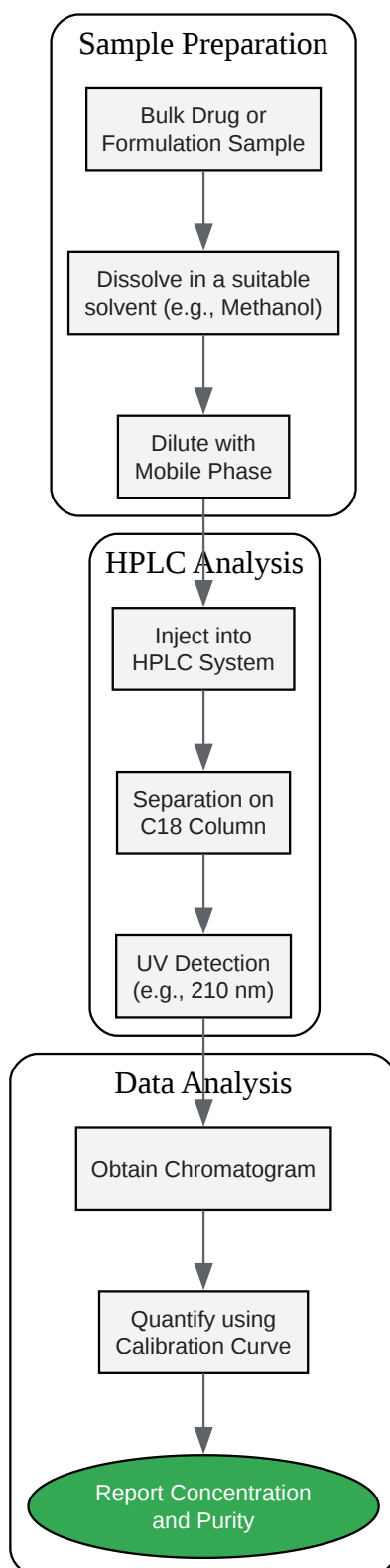
Reversed-phase HPLC (RP-HPLC) is the most commonly employed technique for the analysis of Imidapril and **Imidaprilat**.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Parameter	Typical Conditions	Reference
Column	C18 (e.g., Lichrospher C18, 5µm, 25 cm × 4.6 mm; Phenomenex Luna C18, 5 µm, 250 × 4.6 mm)	[20] [22]
Mobile Phase	A mixture of an acidic buffer (e.g., phosphate or ammonium acetate buffer, pH 2.0-5.0) and organic modifiers (e.g., acetonitrile, methanol).	[20] [21] [22]
Flow Rate	0.8 - 1.0 mL/min	[20] [22]
Detection	UV detection at 210 nm or 216 nm	[15] [20] [22]
Linearity Range	e.g., 10-100 µg/mL for Imidapril HCl	[20]

Experimental Protocol for Stability-Indicating HPLC Method:

- **Forced Degradation Studies:** To validate the stability-indicating nature of the method, forced degradation of Imidapril hydrochloride is performed under various stress conditions:
 - **Acid Degradation:** 1 M HCl at 50°C for 50 hours.[\[19\]](#)
 - **Base Degradation:** 0.1 M NaOH at 50°C for 12 hours.[\[19\]](#)
 - **Neutral Hydrolysis:** Water at 70°C for 96 hours.[\[19\]](#)

- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[17]
- Thermal Degradation: Solid drug at 70°C for two weeks.[19]
- Photolytic Degradation: Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV and visible light.[19]
- Sample Preparation: Stressed samples are neutralized (if necessary) and diluted with the mobile phase to a suitable concentration.
- Chromatographic Analysis: The prepared samples are injected into the HPLC system. The chromatograms are analyzed to ensure the separation of the main Imidapril peak from the peaks of its degradation products, including **Imidaprilat**.



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Caption: A typical workflow for the quantitative analysis of **Imidaprilat** using RP-HPLC.

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, mechanism of action, stability, and analytical methodologies for **Imidaprilat**. A thorough understanding of these aspects is crucial for researchers and professionals in the field of pharmaceutical sciences and drug development. The provided information, including structured data tables, experimental protocols, and visualizations, serves as a foundational resource for further research and development involving this important ACE inhibitor.

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